molecular formula C9H10FNO3 B8813023 5-Amino-4-fluoro-2-methylphenyl Methoxyformate

5-Amino-4-fluoro-2-methylphenyl Methoxyformate

Cat. No. B8813023
M. Wt: 199.18 g/mol
InChI Key: GJXWNWKCYDISGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4-fluoro-2-methylphenyl Methoxyformate is a useful research compound. Its molecular formula is C9H10FNO3 and its molecular weight is 199.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-4-fluoro-2-methylphenyl Methoxyformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-4-fluoro-2-methylphenyl Methoxyformate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Amino-4-fluoro-2-methylphenyl Methoxyformate

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

(5-amino-4-fluoro-2-methylphenyl) methyl carbonate

InChI

InChI=1S/C9H10FNO3/c1-5-3-6(10)7(11)4-8(5)14-9(12)13-2/h3-4H,11H2,1-2H3

InChI Key

GJXWNWKCYDISGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC(=O)OC)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of (4-fluoro-2-methyl-5-nitrophenyl) methyl carbonate (8 g, 35 mmol), (prepared as described in EP 0307777 A2), and platinum(IV)oxide (1 74 mg) in ethanol (100 ml) and ethyl acetate (70 ml) was stirred under hydrogen at 1.3 atmospheres pressure for 1.5 hours. The catalyst was removed by filtration through diatomaceous earth and the solvent removed by evaporation. The residue was purified by column chromatography eluting with petroleum ether/ethyl acetate (7/3) to give (5-amino-4-fluoro-2-methylphenyl) methyl carbonate (6.56 g, 94%) as an oil which crystallised.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
74 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of (4-fluoro-2-methyl-5-nitrophenyl) methyl carbonate (3 g, 13 mmol), (prepared as described in EP 0307777 A2), in ethanol (60 ml) containing platinum(IV)oxide (300 mg) was stirred under hydrogen at 0.3 atmosphere for 1 hour. After filtration and evaporation of the solvent, 2-fluoro-5-methoxycarbonyloxy-4-methylaniline was isolated as a solid (2.6 g, 100%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of (4-fluoro-2-methyl-5-nitrophenyl) methyl carbonate (3 g, 13 mmol), (EP 0307777 A2), and platinum(IV)oxide (300 mg) in ethanol (60 ml) was stirred under hydrogen at 0.3 atmosphere for 1 hour. The catalyst was removed by filtration through diatomaceous earth and the solvent removed by evaporation to give 2-fluoro-5-methoxycarbonyloxy-4-methylaniline (2.6 g, 100%) as a solid. 1H NMR Spectrum: (CDCl3) 2.07(s, 3H); 3.87(s, 3H); 6.52(d, 1H); 6.80(d, 1H)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One

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